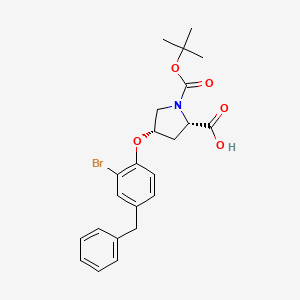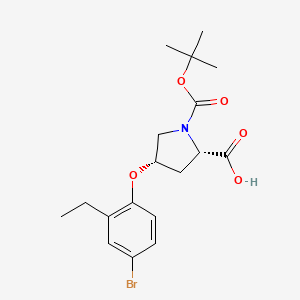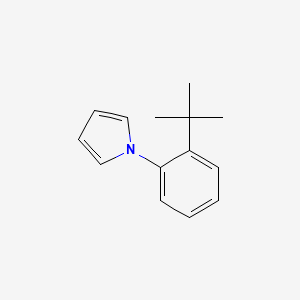
1-(2-terc-butilfenil)-1H-pirrol
Descripción general
Descripción
“1-(2-tert-Butylphenyl)-1H-pyrrole” is a complex organic compound. The “tert-Butylphenyl” part refers to a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a tert-butyl group (a central carbon atom attached to three methyl groups) attached . The “1H-pyrrole” part refers to a five-membered ring with four carbon atoms and one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “1-(2-tert-Butylphenyl)-1H-pyrrole” were not found, there are general methods for synthesizing similar compounds. For instance, tert-butyl groups can be attached to molecules via reactions with carboxylic acids .
Chemical Reactions Analysis
Again, while specific reactions involving “1-(2-tert-Butylphenyl)-1H-pyrrole” were not found, related compounds have been studied. For example, tert-butyl groups can participate in various reactions, including oxidation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of “1-(2-tert-Butylphenyl)-1H-pyrrole” would depend on its exact molecular structure. Related compounds, such as 2-tert-butylphenol, are known to be liquids at room temperature .
Aplicaciones Científicas De Investigación
Análisis de la degradación del aditivo polimérico
“1-(2-terc-butilfenil)-1H-pirrol” puede estar estructuralmente relacionado con compuestos formados como productos de degradación de antioxidantes fosfito utilizados en materiales de bioprocesamiento de poliolefinas. Estos compuestos, incluyendo derivados similares de terc-butilfenilo, se han identificado como sustancias inhibidoras del crecimiento celular . El análisis de tales productos de degradación es crucial para garantizar la seguridad y la eficacia de los procesos de fabricación biofarmacéutica.
Sondas de espectroscopia de RMN
El grupo terc-butilo en “this compound” puede servir como una sonda sensible en los estudios de RMN de complejos macromoleculares . Esta aplicación es particularmente valiosa en el estudio de grandes ensamblajes biomoleculares, donde la alta movilidad del grupo terc-butilo y los picos de resonancia nítidos pueden proporcionar información sobre estructuras y dinámicas complejas.
Síntesis de compuestos biológicamente activos
Los compuestos con grupos terc-butilo, como “this compound”, son precursores potenciales de productos naturales biológicamente activos . Su síntesis y caracterización son pasos esenciales en el desarrollo de nuevos fármacos y agentes terapéuticos.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-tert-butylphenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-14(2,3)12-8-4-5-9-13(12)15-10-6-7-11-15/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQQCWRWBNTEHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397649.png)
![3-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397651.png)
![4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1397653.png)
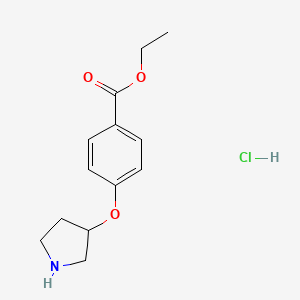
![4-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1397657.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(3-chloro[1,1'-biphenyl]-4-yl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1397659.png)
![3-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397661.png)
![4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397663.png)
![3-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397664.png)
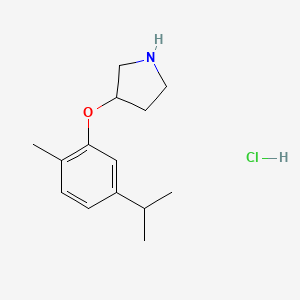
![3-[(2-Propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397667.png)
![3-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397668.png)
